molecular formula C17H15N3O2S B2415916 N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721409-13-8

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2415916
M. Wt: 325.39
InChI Key: ZTHCEHSFTKXHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as QM-A-33, is a synthetic compound that has been studied for its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Analgesic Activity

The synthesis of derivatives such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one has been reported. These compounds have shown significant analgesic activities, indicating their potential as pain management agents. The analgesic activity was demonstrated through in vitro experiments using acetic acid-induced writhing in mice, where these compounds exhibited analgesic activity in the range of 74.67 - 83.80% compared to control, highlighting their potential for further development as analgesics (Osarumwense Peter Osarodion, 2023).

Antitumor Activity

A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilides and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetates were designed, synthesized, and evaluated for their in vitro antitumor activity. Notably, compound 15 was found to possess remarkable broad-spectrum antitumor activity, being almost sevenfold more active than the known drug 5-FU, with GI50 values of 3.16 and 22.60 μM, respectively. This suggests the potential of these derivatives in cancer therapy, supported by a molecular docking study that showed a similar binding mode to erlotinib, indicating the mechanism of action (Ibrahim A. Al-Suwaidan et al., 2013).

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Novel quinazoline derivatives have been synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models, surpassing the effectiveness of standard drugs used for treating peptic ulcer and ulcerative colitis. This promising activity, along with a lack of reported side effects on liver and kidney functions upon prolonged oral administration, points towards their potential as safer therapeutic agents for gastrointestinal disorders (F. Alasmary et al., 2017).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCEHSFTKXHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

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